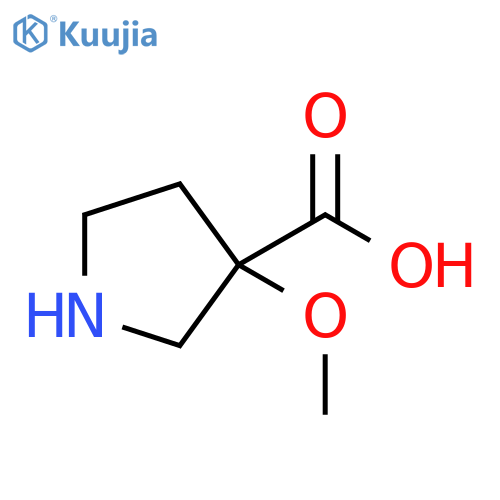Cas no 1782791-04-1 (3-methoxypyrrolidine-3-carboxylic acid)
3-メトキシピロリジン-3-カルボン酸は、ピロリジン骨格にメトキシ基とカルボキシル基が導入された複素環式化合物です。分子式C6H11NO3で表され、医薬品中間体や有機合成のビルディングブロックとしての応用が期待されています。特に、立体選択的合成におけるキラル補助剤や生理活性化合物の構造修飾に適した特性を有します。カルボキシル基の反応性を活かしたアミド結合形成やエステル化が可能であり、メトキシ基の電子効果により分子設計の幅が広がります。高い純度と安定性を備え、創薬研究分野での利用価値が注目されています。

1782791-04-1 structure
商品名:3-methoxypyrrolidine-3-carboxylic acid
CAS番号:1782791-04-1
MF:C6H11NO3
メガワット:145.156441926956
MDL:MFCD28655498
CID:5238118
PubChem ID:68532786
3-methoxypyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinecarboxylic acid, 3-methoxy-
- 3-methoxypyrrolidine-3-carboxylic acid
-
- MDL: MFCD28655498
- インチ: 1S/C6H11NO3/c1-10-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9)
- InChIKey: HBJJGJFQUKZIPN-UHFFFAOYSA-N
- ほほえんだ: N1CCC(OC)(C(O)=O)C1
3-methoxypyrrolidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-313245-0.1g |
3-methoxypyrrolidine-3-carboxylic acid |
1782791-04-1 | 95.0% | 0.1g |
$653.0 | 2025-03-19 | |
| Enamine | EN300-313245-0.5g |
3-methoxypyrrolidine-3-carboxylic acid |
1782791-04-1 | 95.0% | 0.5g |
$713.0 | 2025-03-19 | |
| Enamine | EN300-313245-0.05g |
3-methoxypyrrolidine-3-carboxylic acid |
1782791-04-1 | 95.0% | 0.05g |
$624.0 | 2025-03-19 | |
| Enamine | EN300-313245-5.0g |
3-methoxypyrrolidine-3-carboxylic acid |
1782791-04-1 | 95.0% | 5.0g |
$2152.0 | 2025-03-19 | |
| Enamine | EN300-313245-0.25g |
3-methoxypyrrolidine-3-carboxylic acid |
1782791-04-1 | 95.0% | 0.25g |
$683.0 | 2025-03-19 | |
| Enamine | EN300-313245-2.5g |
3-methoxypyrrolidine-3-carboxylic acid |
1782791-04-1 | 95.0% | 2.5g |
$1454.0 | 2025-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01037879-1g |
3-Methoxypyrrolidine-3-carboxylic acid |
1782791-04-1 | 95% | 1g |
¥3717.0 | 2023-02-27 | |
| Ambeed | A1091598-1g |
3-Methoxypyrrolidine-3-carboxylic acid |
1782791-04-1 | 95% | 1g |
$541.0 | 2024-07-29 | |
| Enamine | EN300-313245-5g |
3-methoxypyrrolidine-3-carboxylic acid |
1782791-04-1 | 5g |
$2152.0 | 2023-09-05 | ||
| Enamine | EN300-313245-10.0g |
3-methoxypyrrolidine-3-carboxylic acid |
1782791-04-1 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 |
3-methoxypyrrolidine-3-carboxylic acid 関連文献
-
1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
1782791-04-1 (3-methoxypyrrolidine-3-carboxylic acid) 関連製品
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 4770-00-7(3-cyano-4-nitroindole)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1782791-04-1)3-methoxypyrrolidine-3-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):487.0